3,5-Dibromo-2-(propanoylcarbamothioylamino)benzoic acid
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Overview
Description
3,5-Dibromo-2-(propanoylcarbamothioylamino)benzoic acid is a synthetic organic compound characterized by the presence of bromine atoms, a propanoylcarbamothioylamino group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-(propanoylcarbamothioylamino)benzoic acid typically involves the bromination of a benzoic acid derivative followed by the introduction of the propanoylcarbamothioylamino group. One common method involves the bromination of 2-aminobenzoic acid to form 3,5-dibromo-2-aminobenzoic acid. This intermediate is then reacted with propanoyl isothiocyanate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2-(propanoylcarbamothioylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzoic acid derivatives, while substitution reactions can produce various substituted benzoic acid compounds .
Scientific Research Applications
3,5-Dibromo-2-(propanoylcarbamothioylamino)benzoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-(propanoylcarbamothioylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-2-(dibromoacetyl)amino]benzoic acid: Similar in structure but with a dibromoacetyl group instead of a propanoylcarbamothioylamino group.
3,5-Dibromo-2-{[(phenylacetyl)carbamothioyl]amino}benzoic acid: Contains a phenylacetyl group instead of a propanoyl group.
Uniqueness
3,5-Dibromo-2-(propanoylcarbamothioylamino)benzoic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10Br2N2O3S |
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Molecular Weight |
410.08 g/mol |
IUPAC Name |
3,5-dibromo-2-(propanoylcarbamothioylamino)benzoic acid |
InChI |
InChI=1S/C11H10Br2N2O3S/c1-2-8(16)14-11(19)15-9-6(10(17)18)3-5(12)4-7(9)13/h3-4H,2H2,1H3,(H,17,18)(H2,14,15,16,19) |
InChI Key |
RILLGLFECQIAPB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(=S)NC1=C(C=C(C=C1Br)Br)C(=O)O |
Origin of Product |
United States |
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